molecular formula C12H15NO B291562 N-(3,5-dimethylphenyl)cyclopropanecarboxamide

N-(3,5-dimethylphenyl)cyclopropanecarboxamide

Cat. No. B291562
M. Wt: 189.25 g/mol
InChI Key: ADMVFOFWGWYRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)cyclopropanecarboxamide, also known as DMC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMC is a cyclopropane derivative that has shown promise as a tool for studying the mechanism of action of certain biological processes and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)cyclopropanecarboxamide is not fully understood, but it is thought to act as a modulator of certain biological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to bind to the CB1 and CB2 receptors of the endocannabinoid system, which are involved in the regulation of pain, inflammation, and other physiological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and glutamate, which are involved in the modulation of synaptic transmission.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of synaptic transmission, and the modulation of certain neurotransmitters. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its potential as a tool for investigating the mechanism of action of certain biological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one limitation of using N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of N-(3,5-dimethylphenyl)cyclopropanecarboxamide in scientific research. One potential application is the development of N-(3,5-dimethylphenyl)cyclopropanecarboxamide-based therapies for the treatment of certain diseases, such as cancer and neurological disorders. Another potential direction is the investigation of the mechanism of action of N-(3,5-dimethylphenyl)cyclopropanecarboxamide and its potential as a tool for studying the endocannabinoid system and other biological processes. Additionally, the synthesis of N-(3,5-dimethylphenyl)cyclopropanecarboxamide derivatives with improved properties, such as increased potency and reduced toxicity, could be a promising avenue for future research.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)cyclopropanecarboxamide is a compound that has shown promise as a tool for investigating the mechanism of action of certain biological processes and as a potential therapeutic agent. The synthesis method of N-(3,5-dimethylphenyl)cyclopropanecarboxamide involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopropanecarboxylic acid chloride. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of synaptic transmission, and the modulation of certain neurotransmitters. While there are limitations to the use of N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments, its potential applications in scientific research make it an important compound to study.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)cyclopropanecarboxamide involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopropanecarboxylic acid chloride. The resulting product is purified through recrystallization to obtain pure N-(3,5-dimethylphenyl)cyclopropanecarboxamide. The yield of this synthesis method is typically in the range of 50-60%.

Scientific Research Applications

N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been used in various scientific studies as a tool for investigating the mechanism of action of certain biological processes. For example, N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been used to study the role of the endocannabinoid system in the regulation of pain and inflammation. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been used to investigate the effects of certain neurotransmitters on the modulation of synaptic transmission.

properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C12H15NO/c1-8-5-9(2)7-11(6-8)13-12(14)10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,13,14)

InChI Key

ADMVFOFWGWYRRP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2CC2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CC2)C

Origin of Product

United States

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